Lomibuvir, also known as VX-222, is a potent non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. This compound plays a significant role in the treatment of hepatitis C by inhibiting viral replication. It specifically targets the thumb II allosteric pocket of the polymerase, thereby interfering with the enzyme's function in RNA synthesis.
Lomibuvir was developed as part of a class of antiviral agents designed to inhibit the replication of hepatitis C virus. It belongs to the category of non-nucleoside inhibitors, which differ from nucleoside analogs by not mimicking the structure of nucleotides but instead binding to specific sites on the polymerase enzyme to exert their effects. This compound has been studied extensively in vitro and in clinical settings for its efficacy against various genotypes of hepatitis C virus.
The synthesis of Lomibuvir involves several key steps that incorporate thiophene derivatives. The compound's structure is based on thiophene-2-carboxylic acid, which is modified to enhance its binding affinity and selectivity towards the hepatitis C virus RNA polymerase.
Technical details regarding specific reaction conditions and yields can be found in detailed synthetic reports and patents related to Lomibuvir.
Lomibuvir has a complex molecular structure characterized by:
The three-dimensional conformation of Lomibuvir allows it to fit into the allosteric site of the hepatitis C virus RNA polymerase, facilitating its inhibitory action.
Lomibuvir undergoes several chemical reactions that are crucial for its activity:
Lomibuvir's mechanism of action involves:
Data from kinetic assays demonstrate that Lomibuvir inhibits viral replication by disrupting essential enzymatic functions required for RNA synthesis.
Lomibuvir exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies and delivery methods in clinical applications.
Lomibuvir has significant scientific applications, particularly in:
Lomibuvir (C₂₅H₃₅NO₄S; MW 445.61 g/mol) exhibits a complex stereochemistry critical for its antiviral activity. Its canonical SMILES string is:[s]1c(c(cc1C#CC(C)(C)C)N([C@@H]3CC[C@H](CC3)O)C(=O)[C@@H]2CC[C@H](CC2)C)C(=O)O
[3] [7].
The InChIKey (WPMJNLCLKAKMLA-VVPTUSLJSA-N
) encodes four chiral centers with trans-configurations at the cyclohexyl rings:
This specific stereochemistry optimizes spatial orientation for binding to the hydrophobic thumb pocket II of HCV NS5B polymerase.
Table 1: Molecular Descriptors of Lomibuvir
Descriptor | Value |
---|---|
CAS Registry Number | 1026785-55-6 / 1026785-59-0 |
Molecular Formula | C₂₅H₃₅NO₄S |
Exact Mass | 445.2287 g/mol |
Elemental Composition | C:67.38%, H:7.92%, N:3.14%, O:14.36%, S:7.19% |
Chiral Centers | 4 (all trans-configured) |
Lomibuvir belongs to the 2,3,5-trisubstituted thiophene carboxylic acids, characterized by:
This classification confers distinct electronic properties:
Key substituents drive lomibuvir’s high affinity (Kd = 17 nM) for HCV NS5B:
Mutagenesis studies confirm resistance pathways: M423T and I482L mutations disrupt these interactions, reducing efficacy 15.3-fold and 108-fold, respectively [9] [10].
Lomibuvir exhibits pH-dependent solubility:
Partitioning behavior suggests membrane permeability:
Table 2: Predicted Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Water Solubility | 0.00443 mg/mL | ALOGPS |
logP | 3.95 | ALOGPS |
logD (pH 7.4) | 5.61 | Chemaxon |
pKₐ (Carboxylic acid) | 4.08 | Predicted |
Solubility in DMSO | 89–100 mg/mL | Experimental [9] |
Although direct plasma protein binding (PPB) data for lomibuvir is limited, its physicochemical profile suggests:
The Oie-Tozer equation supports this hypothesis:
V_{ss} = V_p + V_t f_{up} + V_t R_1 (1 - f_{up}) + f_{up} \left( a \frac{1 - f_{um}}{f_{um}} + b \right)
Where:
This predicts limited extrahepatic distribution, aligning with lomibuvir’s liver-targeted antiviral action.